Cas no 1514053-88-3 (3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole)

3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole 化学的及び物理的性質
名前と識別子
-
- 3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole
- Isoxazole, 3-(bromomethyl)-4-ethyl-5-propyl-
- EN300-4345357
- AKOS019027247
- 1514053-88-3
-
- インチ: 1S/C9H14BrNO/c1-3-5-9-7(4-2)8(6-10)11-12-9/h3-6H2,1-2H3
- InChIKey: YPBHBBRZBOQVAZ-UHFFFAOYSA-N
- ほほえんだ: O1C(CCC)=C(CC)C(CBr)=N1
計算された属性
- せいみつぶんしりょう: 231.02588g/mol
- どういたいしつりょう: 231.02588g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 132
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 26Ų
じっけんとくせい
- 密度みつど: 1.310±0.06 g/cm3(Predicted)
- ふってん: 276.3±35.0 °C(Predicted)
- 酸性度係数(pKa): -2.94±0.48(Predicted)
3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4345357-0.05g |
3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole |
1514053-88-3 | 95.0% | 0.05g |
$315.0 | 2025-03-15 | |
Enamine | EN300-4345357-5.0g |
3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole |
1514053-88-3 | 95.0% | 5.0g |
$3935.0 | 2025-03-15 | |
Aaron | AR028ZDO-250mg |
3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole |
1514053-88-3 | 95% | 250mg |
$949.00 | 2025-02-17 | |
1PlusChem | 1P028Z5C-100mg |
3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole |
1514053-88-3 | 95% | 100mg |
$643.00 | 2024-06-20 | |
1PlusChem | 1P028Z5C-2.5g |
3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole |
1514053-88-3 | 95% | 2.5g |
$3350.00 | 2024-06-20 | |
Aaron | AR028ZDO-1g |
3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole |
1514053-88-3 | 95% | 1g |
$1891.00 | 2025-02-17 | |
1PlusChem | 1P028Z5C-10g |
3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole |
1514053-88-3 | 95% | 10g |
$7277.00 | 2023-12-21 | |
Enamine | EN300-4345357-1.0g |
3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole |
1514053-88-3 | 95.0% | 1.0g |
$1357.0 | 2025-03-15 | |
Enamine | EN300-4345357-0.1g |
3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole |
1514053-88-3 | 95.0% | 0.1g |
$470.0 | 2025-03-15 | |
Enamine | EN300-4345357-10.0g |
3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole |
1514053-88-3 | 95.0% | 10.0g |
$5837.0 | 2025-03-15 |
3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole 関連文献
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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10. Book reviews
3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazoleに関する追加情報
Introduction to 3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole (CAS No. 1514053-88-3) and Its Emerging Applications in Chemical Biology
The compound 3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole (CAS No. 1514053-88-3) represents a novel heterocyclic scaffold that has garnered significant attention in the field of chemical biology and pharmaceutical research. As a derivative of the oxazole core, this molecule exhibits unique structural and functional properties that make it a promising candidate for further exploration in drug discovery and material science. The presence of both bromomethyl and alkyl substituents on the oxazole ring introduces versatile reactivity, enabling diverse chemical modifications that can be exploited for synthetic applications.
In recent years, the oxazole scaffold has been extensively studied due to its broad biological activity and structural versatility. Oxazoles are five-membered heterocycles containing one oxygen and two nitrogen atoms, which confer a rich array of electronic and steric properties. The specific substitution pattern in 3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole enhances its potential as a building block for the development of bioactive molecules. The bromomethyl group, in particular, serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in medicinal chemistry to construct complex molecular architectures.
One of the most compelling aspects of this compound is its potential utility in the synthesis of small-molecule inhibitors targeting enzyme-catalyzed processes. Oxazole derivatives have been reported to interact with various biological targets, including enzymes involved in metabolic pathways and signal transduction cascades. For instance, recent studies have demonstrated that oxazole-based compounds can modulate the activity of kinases and phosphodiesterases, which are key players in cancer and inflammatory diseases. The 4-ethyl and 5-propyl substituents may contribute to the compound's binding affinity by introducing steric hindrance or hydrophobic interactions with the target protein, thereby fine-tuning its pharmacological profile.
The bromomethyl functionality also opens up possibilities for post-synthetic modifications that can enhance the compound's solubility or bioavailability. For example, etherification or thiolation reactions can be employed to introduce polar or charged moieties, which may improve cell membrane permeability or target-specific delivery systems. These strategies are particularly relevant in oncology research, where tumor-targeted drug delivery remains a critical challenge. Additionally, the oxazole ring itself has been shown to exhibit photophysical properties that could be leveraged in photochemical therapies or fluorescent probes.
From a synthetic chemistry perspective, 3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole (CAS No. 1514053-88-3) provides an excellent platform for exploring novel reaction pathways. The combination of electrophilic and nucleophilic sites within the molecule allows for multiple layers of functionalization, enabling chemists to design increasingly sophisticated derivatives with tailored properties. This flexibility is particularly valuable in fragment-based drug design approaches, where small molecular units are incrementally modified to optimize binding affinity and selectivity.
Recent advances in computational chemistry have further accelerated the discovery process for oxazole derivatives like this one. Molecular modeling studies can predict how different substituents influence the compound's interactions with biological targets, providing insights into structure-activity relationships (SAR). These predictions can then be validated experimentally, streamlining the iterative process of lead optimization. Given its unique structural features, 3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole is well-positioned to benefit from such interdisciplinary approaches.
In material science applications, this compound has shown promise as a precursor for polymers with specialized functionalities. Oxazole-based polymers exhibit thermal stability and mechanical strength characteristics that make them suitable for use in coatings or high-performance materials. The reactive sites on the molecule allow for polymerization via various techniques, including radical or cationic polymerization, yielding materials with tunable properties such as conductivity or biodegradability.
The growing interest in green chemistry has also influenced research directions involving 3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole (CAS No. 1514053-88-3). Efforts are underway to develop synthetic routes that minimize waste generation and hazardous reagent usage while maintaining high yields and purity standards. Such sustainable practices align with broader industry trends toward environmentally responsible manufacturing processes.
Future research endeavors may focus on exploring the compound's role in modulating protein-protein interactions (PPIs), which play a crucial role in many disease pathways but remain challenging to target with small molecules. The oxazole core's ability to adopt multiple conformations could facilitate binding to hydrophobic pockets within protein interfaces, offering a new strategy for PPI inhibition.
In conclusion,3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole represents a multifaceted compound with significant potential across multiple domains of chemical biology and material science. Its unique structural features—particularly the combination of an electron-deficient heterocycle with reactive side chains—make it an attractive scaffold for drug discovery efforts aimed at developing novel therapeutics targeting complex diseases such as cancer and neurodegenerative disorders. As synthetic methodologies continue to evolve alongside computational tools like AI-driven molecular design,this compound will likely remain at forefrontof innovationin both academicand industrialsettings.
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